酸性青色25号

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Acid Blue 25 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying adsorption and photocatalytic degradation processes.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic dye.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products

作用機序

アシッドブルー25の作用機序は、静電相互作用と水素結合相互作用を通じて、さまざまな基質との相互作用に関与しています。染料分子は基質表面に結合し、所望の色付けまたは染色効果をもたらします。 光触媒分解では、染料は光触媒の存在下で光にさらされると、酸化分解を受けます .

類似の化合物との比較

類似の化合物:

アシッドブルー7: 同様の用途を持つ別のアントラキノン系染料ですが、色相が異なります。

アシッドブルー9: 食品着色料としての使用で知られており、分子構造が異なります。

アシッドブルー62: 繊維染色に使用され、異なる青色の色合いを持っています

アシッドブルー25の独自性: アシッドブルー25は、その独特の色合い、溶解性、さまざまな産業における広範な使用により、独自性を持ちます。 複数の化学反応を起こす能力と科学研究における応用により、汎用性の高い化合物となっています .

生化学分析

Biochemical Properties

Acid Blue 25 plays a significant role in biochemical reactions, particularly in adsorption processes. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrogen bonding interactions. These interactions are crucial for the dye’s adsorption onto different substrates, such as agricultural wastes and synthetic adsorbents . The dye’s structure allows it to form stable complexes with proteins, which can be utilized in various biochemical assays and research applications.

Cellular Effects

Acid Blue 25 influences cellular processes by interacting with cell membranes and intracellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, Acid Blue 25 can disrupt cellular metabolism by interfering with mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of Acid Blue 25 involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Acid Blue 25 also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes, highlighting the dye’s potential as a biochemical tool for studying enzyme activity and gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid Blue 25 can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to Acid Blue 25 can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative damage and changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of Acid Blue 25 vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can induce toxic effects. Studies have shown that high doses of Acid Blue 25 can cause oxidative stress, inflammation, and tissue damage in animal models . These findings highlight the importance of dosage considerations when using Acid Blue 25 in research and industrial applications.

Metabolic Pathways

Acid Blue 25 is involved in various metabolic pathways, including those related to its degradation and detoxification. The dye interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues exposed to Acid Blue 25.

Transport and Distribution

The transport and distribution of Acid Blue 25 within cells and tissues are mediated by specific transporters and binding proteins. The dye can be actively transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport mechanisms of Acid Blue 25 is crucial for optimizing its use in various applications.

Subcellular Localization

Acid Blue 25 exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its role in biochemical assays and research, as it allows for precise manipulation of cellular processes and functions.

準備方法

合成経路と反応条件: アシッドブルー25は、アントラキノン誘導体を用いた一連の化学反応によって合成されます。主要な合成経路には、アントラキノンのスルホン化、続いてのアミノ化とアニリン置換が含まれます。 反応条件には通常、スルホン化に硫酸、アミノ化にアンモニアを使用することが含まれます .

工業生産方法: 工業的な環境では、アシッドブルー25の生産は、大規模なスルホン化とアミノ化プロセスで行われます。反応は、アントラキノンを硫酸で処理してスルホン酸基を導入する反応器で行われます。 その後、アンモニアとアニリンを制御された温度と圧力条件下で添加し、合成を完了させます .

化学反応の分析

反応の種類: アシッドブルー25は、以下を含むさまざまな化学反応を起こします。

酸化: この染料は、強力な酸化剤を使用して酸化することができ、アントラキノン構造の分解につながります。

還元: 還元反応は、この染料を無色のロイコ形に変換することができます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: アルカリ条件下での亜硫酸ナトリウムまたは亜鉛粉。

置換: 触媒の存在下でのさまざまな求核剤.

生成される主要な生成物:

酸化: 分解されたアントラキノン誘導体。

還元: アシッドブルー25のロイコ形。

科学研究への応用

アシッドブルー25は、幅広い科学研究に利用されています。

化学: 吸着および光触媒分解プロセスの研究のためのモデル化合物として使用されます.

生物学: 生物組織や細胞を可視化するための染色技術で使用されます。

医学: 薬物送達システムにおける潜在的な使用と診断用染料として調査されています。

類似化合物との比較

Acid Blue 7: Another anthraquinone dye with similar applications but different hue.

Acid Blue 9: Known for its use in food coloring and has a different molecular structure.

Acid Blue 62: Used in textile dyeing with a different shade of blue

Uniqueness of Acid Blue 25: Acid Blue 25 is unique due to its specific hue, solubility properties, and its extensive use in various industries. Its ability to undergo multiple chemical reactions and its applications in scientific research make it a versatile compound .

特性

CAS番号 |

6408-78-2 |

|---|---|

分子式 |

C20H14N2NaO5S |

分子量 |

417.4 g/mol |

IUPAC名 |

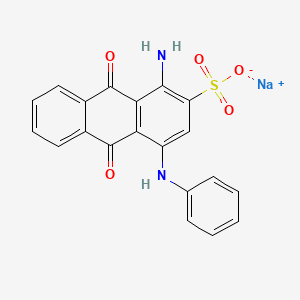

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |

InChIキー |

IRVZVNPQWPCDAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6408-78-2 |

ピクトグラム |

Irritant |

同義語 |

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。